molecular formula C8H10N2O B106280 2-Phenylacetamidoxime CAS No. 19227-11-3

2-Phenylacetamidoxime

Cat. No.: B106280
CAS No.: 19227-11-3
M. Wt: 150.18 g/mol
InChI Key: FVYBAJYRRIYNBN-UHFFFAOYSA-N
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Description

2-Phenylacetamidoxime is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetamidoxime, where a phenyl group is attached to the carbon atom adjacent to the oxime group.

Scientific Research Applications

2-Phenylacetamidoxime has several applications in scientific research:

Safety and Hazards

2-Phenylacetamidoxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed . It should be disposed of in accordance with local regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetamidoxime can be synthesized through the reaction of phenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime group from the nitrile group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above. The scalability of this method depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacetamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenylacetamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison: 2-Phenylacetamidoxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the phenyl group can influence its binding affinity to enzymes and its overall stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenylacetamidoxime involves the conversion of acetophenone to 2-phenylacetohydroxamic acid, which is then converted to 2-Phenylacetamidoxime through treatment with hydroxylamine hydrochloride.", "Starting Materials": [ "Acetophenone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Acetophenone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol to form 2-phenylacetohydroxamic acid.", "Step 2: The resulting 2-phenylacetohydroxamic acid is then treated with hydroxylamine hydrochloride in water to form 2-Phenylacetamidoxime.", "Step 3: The 2-Phenylacetamidoxime is then isolated and purified through recrystallization." ] }

CAS No.

19227-11-3

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N'-hydroxy-2-phenylethanimidamide

InChI

InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)

InChI Key

FVYBAJYRRIYNBN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/N

SMILES

C1=CC=C(C=C1)CC(=NO)N

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenylacetamidoxime
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